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Compound of Interest

Compound Name: 5-Ethynyl-2-nitrophenol

Cat. No.: B15322077 Get Quote

5-Ethynyl-2-nitrophenol: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Ethynyl-2-nitrophenol is a substituted aromatic compound of interest in medicinal

chemistry and materials science. Its unique combination of a reactive ethynyl group, an

electron-withdrawing nitro group, and a phenolic hydroxyl moiety makes it a versatile building

block for the synthesis of more complex molecules. This technical guide provides a detailed

overview of the physical and chemical properties, a plausible synthetic route, predicted spectral

data, potential reactivity, and inferred biological activities of 5-Ethynyl-2-nitrophenol, based on

data from analogous compounds.

Core Physical and Chemical Properties
Quantitative data for 5-Ethynyl-2-nitrophenol is not readily available in the public domain. The

following table summarizes the known properties and provides estimated values based on

structurally similar compounds such as 2-nitrophenol and other substituted nitrophenols.
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Property Value (Predicted/Known)
Data Source/Basis for
Prediction

Molecular Formula C₈H₅NO₃ Known

Molecular Weight 163.13 g/mol Known

CAS Number 928780-90-9 Known

Appearance Yellowish solid (Predicted) Based on 2-nitrophenol[1]

Melting Point 80-90 °C (Predicted)

Higher than 2-nitrophenol (44-

45°C) due to increased

molecular weight and potential

for intermolecular interactions

via the ethynyl group.

Boiling Point > 215 °C (Predicted)

Higher than 2-nitrophenol

(216°C) due to increased

molecular weight.

pKa ~7.0 (Predicted)

Similar to 2-nitrophenol (~7.2)

as the ethynyl group at the

meta position to the hydroxyl

group is expected to have a

minor electronic effect on the

acidity of the phenol.

Solubility

Sparingly soluble in water;

Soluble in organic solvents like

ethanol, acetone, and ethyl

acetate (Predicted)

Based on the properties of

nitrophenols.[1]

Synthesis and Experimental Protocols
The most logical and widely used method for the synthesis of aryl alkynes is the Sonogashira

coupling reaction.[2][3][4] This reaction involves the coupling of a terminal alkyne with an aryl

halide, catalyzed by a palladium-copper system.[2][3][4]

Proposed Synthetic Pathway: Sonogashira Coupling
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A plausible route to 5-Ethynyl-2-nitrophenol involves the Sonogashira coupling of a 5-halo-2-

nitrophenol (e.g., 5-iodo-2-nitrophenol) with a protected or terminal alkyne, followed by

deprotection if necessary.

5-Iodo-2-nitrophenol

5-(Trimethylsilylethynyl)-2-nitrophenol

Sonogashira
Coupling

Ethynyltrimethylsilane

Pd(PPh₃)₂Cl₂, CuI

Base (e.g., Et₃N)
Solvent (e.g., THF)

5-Ethynyl-2-nitrophenol
Deprotection

(e.g., K₂CO₃, MeOH)

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Ethynyl-2-nitrophenol via Sonogashira coupling.

Detailed Experimental Protocol (Adapted from General
Sonogashira Coupling Procedures)
This protocol is a general guideline and would require optimization for the specific synthesis of

5-Ethynyl-2-nitrophenol.

Materials:

5-Iodo-2-nitrophenol (1.0 eq)[5][6]

Ethynyltrimethylsilane (1.2 eq)
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Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

Copper(I) iodide (CuI) (0.05 eq)

Triethylamine (Et₃N) (3.0 eq)

Anhydrous tetrahydrofuran (THF)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

Reaction Setup: To a dry, two-necked round-bottom flask under an inert atmosphere (e.g.,

argon or nitrogen), add 5-iodo-2-nitrophenol, Pd(PPh₃)₂Cl₂, and CuI.

Solvent and Reagent Addition: Add anhydrous THF and triethylamine to the flask. Stir the

mixture until all solids are dissolved.

Alkyne Addition: Add ethynyltrimethylsilane dropwise to the reaction mixture at room

temperature.

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove

the catalysts. Wash the filter cake with THF.

Extraction: Combine the filtrates and evaporate the solvent under reduced pressure.

Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride

solution, followed by brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to obtain the crude protected product.
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Deprotection: Dissolve the crude product in methanol and add potassium carbonate. Stir the

mixture at room temperature for 2-4 hours.

Final Purification: After deprotection, neutralize the mixture with dilute HCl and extract the

product with ethyl acetate. Purify the final product by column chromatography on silica gel.

Predicted Spectral Data
Direct spectral data for 5-Ethynyl-2-nitrophenol is not available. The following predictions are

based on the analysis of structurally related compounds.

¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum in CDCl₃ would show the following signals:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Justification

~10.5 s 1H -OH

The phenolic

proton of 2-

nitrophenol

appears around

10.57 ppm due

to intramolecular

hydrogen

bonding with the

nitro group.[7]

~8.2 d 1H H-3

Aromatic proton

ortho to the nitro

group and meta

to the hydroxyl

group. The nitro

group is strongly

deshielding.

~7.7 dd 1H H-4

Aromatic proton

meta to both the

nitro and

hydroxyl groups

and ortho to the

ethynyl group.

~7.1 d 1H H-6

Aromatic proton

ortho to the

hydroxyl group

and meta to the

nitro group.

~3.2 s 1H -C≡CH

The acetylenic

proton signal is

expected in this

region.
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¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm) Assignment Justification

~155 C-1 (C-OH)

The carbon bearing the

hydroxyl group in nitrophenols

is typically found in this region.

~140 C-2 (C-NO₂)

The carbon attached to the

electron-withdrawing nitro

group is significantly

deshielded.

~135 C-4 Aromatic CH carbon.

~128 C-6 Aromatic CH carbon.

~125 C-5 (C-C≡CH)
The carbon attached to the

ethynyl group.

~120 C-3 Aromatic CH carbon.

~83 -C≡CH
The sp-hybridized carbon of

the alkyne.

~79 -C≡CH
The terminal sp-hybridized

carbon of the alkyne.

FTIR Spectroscopy (Predicted)
The predicted major peaks in the FTIR spectrum (KBr pellet) are:
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Wavenumber (cm⁻¹) Assignment Justification

~3300 O-H stretch (broad)

Characteristic of a phenolic

hydroxyl group involved in

hydrogen bonding.[8][9]

~3250 ≡C-H stretch
Characteristic of a terminal

alkyne.

~2100 C≡C stretch (weak)
Characteristic of a terminal

alkyne.

~1580, 1340
Asymmetric and symmetric

NO₂ stretch

Characteristic of a nitro group

on an aromatic ring.[8][9]

~1600, 1470 C=C aromatic ring stretch
Typical for substituted benzene

rings.

~1250 C-O stretch
Phenolic C-O stretching

vibration.

Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show:

Molecular Ion (M⁺): A prominent peak at m/z = 163.

Major Fragmentation Pathways:

Loss of NO₂ (m/z = 117)

Loss of CO (from the phenolic ring, m/z = 135)

Loss of C₂H (ethynyl group, m/z = 138)

Fragmentation of the aromatic ring.

The mass spectra of nitrophenols are known to show characteristic fragmentation patterns,

including the loss of the nitro group and ring cleavage.[10][11][12]
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Reactivity and Potential Signaling Pathways
Chemical Reactivity
The chemical reactivity of 5-Ethynyl-2-nitrophenol is dictated by its three functional groups:

Ethynyl Group: The terminal alkyne is a versatile handle for further chemical modifications. It

can undergo:

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Sonogashira Coupling: Further coupling reactions with aryl or vinyl halides.

Hydration: To form the corresponding methyl ketone.

Reduction: To form the corresponding ethyl or ethenyl group.[13]

Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the

aromatic ring towards electrophilic substitution. It can be:

Reduced: To an amino group, which is a key transformation in the synthesis of many

pharmaceuticals and dyes. The reduction can be achieved using various reagents like

SnCl₂/HCl or catalytic hydrogenation.

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a

phenoxide. It can undergo:

Etherification: Reaction with alkyl halides in the presence of a base.

Esterification: Reaction with acyl chlorides or anhydrides.

Ethynyl Group Reactions Nitro Group Reactions Hydroxyl Group Reactions

5-Ethynyl-2-nitrophenol

Click Chemistry
(Triazole formation)

Sonogashira Coupling
(Further C-C bond formation)

Hydration
(Ketone formation)

Reduction
(Amine formation) Etherification Esterification
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Click to download full resolution via product page

Caption: Key chemical reactions of 5-Ethynyl-2-nitrophenol.

Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 5-Ethynyl-2-nitrophenol, the activities of related

nitrophenols suggest several areas of potential interest for researchers.

Toxicity: Nitrophenols are generally considered toxic and can cause a range of adverse

health effects, including methemoglobinemia, and damage to the liver and kidneys.[1][14][15]

[16][17] The toxicity of nitroaromatic compounds is often linked to the reduction of the nitro

group to reactive intermediates.[18][19]

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. The

mechanism is often attributed to the generation of reactive nitrogen species upon reduction

of the nitro group within microbial cells.

Enzyme Inhibition: The phenolic hydroxyl group and the overall electronic structure could

allow for interaction with various enzyme active sites.

Further research is required to elucidate any specific biological activities and to understand the

potential involvement of 5-Ethynyl-2-nitrophenol in cellular signaling pathways.

Conclusion
5-Ethynyl-2-nitrophenol is a promising, yet underexplored, chemical entity. This technical

guide, by compiling known data and providing informed predictions based on analogous

compounds, serves as a foundational resource for researchers. The versatile reactivity of its

functional groups opens avenues for its use in the synthesis of novel compounds with potential

applications in drug discovery and materials science. However, due to the predicted toxicity

based on related nitrophenols, appropriate safety precautions should be taken during its

handling and use. Further experimental validation of the properties and activities outlined in this

guide is essential for its future application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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